molecular formula C7H4ClF3O B12970335 2-Chloro-3,5,6-trifluoroanisole

2-Chloro-3,5,6-trifluoroanisole

Katalognummer: B12970335
Molekulargewicht: 196.55 g/mol
InChI-Schlüssel: NOVJKRBCMZXOPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1,4,5-trifluoro-3-methoxybenzene is an organic compound with the molecular formula C7H3ClF3O It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,4,5-trifluoro-3-methoxybenzene can be achieved through several methods. One common approach involves the halogenation of 1,4,5-trifluoro-3-methoxybenzene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-1,4,5-trifluoro-3-methoxybenzene may involve more efficient and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1,4,5-trifluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1,4,5-trifluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Chloro-1,4,5-trifluoro-3-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1,4,5-trifluorobenzene: Lacks the methoxy group, which can significantly alter its reactivity and applications.

    1,4,5-Trifluoro-3-methoxybenzene:

    2-Chloro-1,4-difluoro-3-methoxybenzene: Has one less fluorine atom, which can influence its reactivity and stability.

Uniqueness

2-Chloro-1,4,5-trifluoro-3-methoxybenzene is unique due to the combination of chlorine, fluorine, and methoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H4ClF3O

Molekulargewicht

196.55 g/mol

IUPAC-Name

2-chloro-1,4,5-trifluoro-3-methoxybenzene

InChI

InChI=1S/C7H4ClF3O/c1-12-7-5(8)3(9)2-4(10)6(7)11/h2H,1H3

InChI-Schlüssel

NOVJKRBCMZXOPR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1Cl)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.